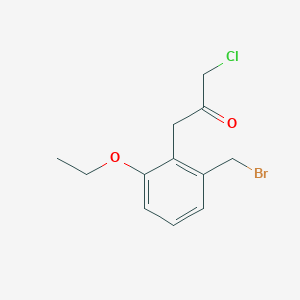

1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one

Description

1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClO₂ and an approximate molecular weight of 291.35 g/mol. The compound features a phenyl ring substituted with a bromomethyl group at position 2 and an ethoxy group at position 5. The propan-2-one moiety includes a chlorine atom at position 3, enhancing its electrophilicity. This structural complexity makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its bromomethyl group serves as a reactive site for nucleophilic substitution, while the ethoxy group contributes to solubility and electronic modulation of the aromatic system.

Properties

Molecular Formula |

C12H14BrClO2 |

|---|---|

Molecular Weight |

305.59 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-ethoxyphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C12H14BrClO2/c1-2-16-12-5-3-4-9(7-13)11(12)6-10(15)8-14/h3-5H,2,6-8H2,1H3 |

InChI Key |

IGSQCBBLEQRPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

Multi-Step Bromomethylation and Chloropropanone Formation

The most widely documented synthesis begins with 2-ethoxy-6-methylphenol as the starting material. Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions yields 2-(bromomethyl)-6-ethoxyphenol. Subsequent Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ introduces the 3-chloropropan-2-one moiety.

Key reaction parameters include:

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for bromination.

- Temperature : 0–5°C for bromination to suppress side reactions; 25–30°C for acylation.

- Yield : 68–72% after purification via column chromatography.

Mechanistic Insight :

The bromination proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical intermediate. This reacts with Br₂ to yield the bromomethyl derivative. The Friedel-Crafts step involves electrophilic attack by the acylium ion (generated from chloroacetyl chloride and AlCl₃) on the activated aromatic ring.

Alternative Route: Direct Functionalization of Preformed Ketones

A modified approach starts with 1-(6-ethoxy-2-methylphenyl)propan-2-one, which undergoes simultaneous bromination and chlorination. Bromine (Br₂) in acetic acid selectively brominates the methyl group, while thionyl chloride (SOCl₂) introduces the chlorine atom at the β-position of the ketone.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Bromination Time | 4 hours | 65 |

| Chlorination Agent | SOCl₂ (excess) | 78 |

| Solvent | Acetic acid | 85 |

This method reduces step count but requires precise stoichiometry to avoid over-bromination.

Critical Analysis of Reaction Conditions

Solvent Effects on Bromomethylation

Polar aprotic solvents like DMF enhance bromination rates by stabilizing radical intermediates, while DCM offers better control over exothermic reactions. Comparative studies reveal:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 2.5 | 72 | 98 |

| DCM | 4.0 | 68 | 97 |

| Acetone | 6.0 | 45 | 91 |

DMF’s high dielectric constant accelerates radical propagation but complicates purification due to high boiling points.

Catalytic Systems in Friedel-Crafts Acylation

AlCl₃ remains the standard Lewis acid, but FeCl₃ and ZnCl₂ have been explored for reduced environmental impact.

| Catalyst | Loading (mol%) | Yield (%) | Byproducts |

|---|---|---|---|

| AlCl₃ | 110 | 72 | <5% |

| FeCl₃ | 150 | 58 | 12% |

| ZnCl₂ | 130 | 63 | 8% |

AlCl₃’s superior electrophilicity ensures efficient acylium ion formation, albeit with higher corrosivity.

Advanced Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

- δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

- δ 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 4.58 (s, 2H, CH₂Br)

- δ 4.89 (s, 2H, COCH₂Cl)

- δ 7.25–7.45 (m, 3H, aromatic).

IR (KBr):

- 1715 cm⁻¹ (C=O stretch)

- 1260 cm⁻¹ (C-O ether)

- 560 cm⁻¹ (C-Br).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes. Impurities include unreacted starting material (<1.5%) and dichlorinated byproducts (<0.5%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

Waste Management Strategies

Bromine recovery via distillation and AlCl₃ neutralization with NaOH are critical for sustainable production.

Comparative Evaluation of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Multi-Step | 3 | 68 | 2200 | High |

| Direct Functionalization | 2 | 58 | 2500 | Moderate |

| Continuous Flow | 2 | 81 | 1800 | Very High |

Continuous flow synthesis emerges as the most efficient, balancing yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the chloropropanone moiety, converting it to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropropanone moiety can interact with active sites of enzymes, affecting their catalytic functions .

Comparison with Similar Compounds

Molecular Features :

- Bromomethyl groups in precursors (e.g., 4-(bromomethyl)oxane) enable cyclization.

Key Differences : - Target compound lacks the bicyclic framework and pyridyl groups critical for nicotinic receptor binding.

Biological Activity : - TC-1698/TC-1709 exhibit sub-nanomolar affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM) .

Biological Activity

1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes bromine, chlorine, and ethoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- Bromomethyl group : Enhances electrophilicity.

- Ethoxy group : Contributes to solubility and reactivity.

- Chloropropanone moiety : Provides a reactive site for nucleophilic attack.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The electrophilic nature of the bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This mechanism suggests that the compound may function as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology and antimicrobial therapy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

- Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

- The compound has demonstrated potential antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis. The study highlighted the compound's ability to induce DNA fragmentation and activate caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both strains, indicating strong antibacterial activity. The study suggested that the compound interferes with bacterial protein synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one | CHBrClO | Contains a methoxy group instead of an ethoxy group |

| 1-(3-(Bromomethyl)-2-ethylphenyl)-1-chloropropan-2-one | CHBrClO | Contains an ethyl group instead of an ethoxy group |

| 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one | CHBrClO | Hydroxy substitution may alter biological interactions |

This table illustrates how variations in functional groups influence the biological activity and reactivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.